

Comparative Biological Efficacy of Fluoronitrophenyl-Containing Acetamide Derivatives

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Compound of Interest

Compound Name: 2-Fluoro-5-nitrophenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of a series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. While direct comparative studies on **2-Fluoro-5-nitrophenylacetic acid** derivatives are not readily available in the reviewed literature, this structurally related series offers valuable insights into the potential therapeutic applications and structure-activity relationships of compounds bearing a fluoronitrophenyl moiety. The following sections detail their antitubercular and cytotoxic activities, supported by experimental data and protocols.

Antitubercular and Cytotoxic Activity

A series of sixteen 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro activity against *Mycobacterium tuberculosis* H37Rv and their cytotoxicity against various human cell lines. The results, summarized in the tables below, highlight the potential of this chemical scaffold for the development of new therapeutic agents.

Data Presentation

Table 1: In Vitro Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

Compound ID	Substituent (R)	MIC (µg/mL) vs. M. tuberculosis H37Rv	MIC (µg/mL) vs. Rifampin-resistant M. tuberculosis
3a	2-F	16	Not Tested
3b	3-F	32	Not Tested
3c	4-F	16	Not Tested
3d	2-Cl	8	Not Tested
3e	3-Cl	16	Not Tested
3f	4-Cl	8	Not Tested
3g	2-Br	8	Not Tested
3h	4-Br	8	Not Tested
3i	2-CH ₃	32	Not Tested
3j	4-CH ₃	16	Not Tested
3k	2-CF ₃	16	Not Tested
3l	4-CF ₃	8	Not Tested
3m	2-NO ₂	4	4
3n	3-NO ₂	8	Not Tested
3o	4-NO ₂	8	Not Tested
3p	2,4-di-F	16	Not Tested
Isoniazid	-	0.25	-
Rifampicin	-	0.5	-

Data sourced from a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally similar to the requested topic compounds.[\[1\]](#)

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Derivatives

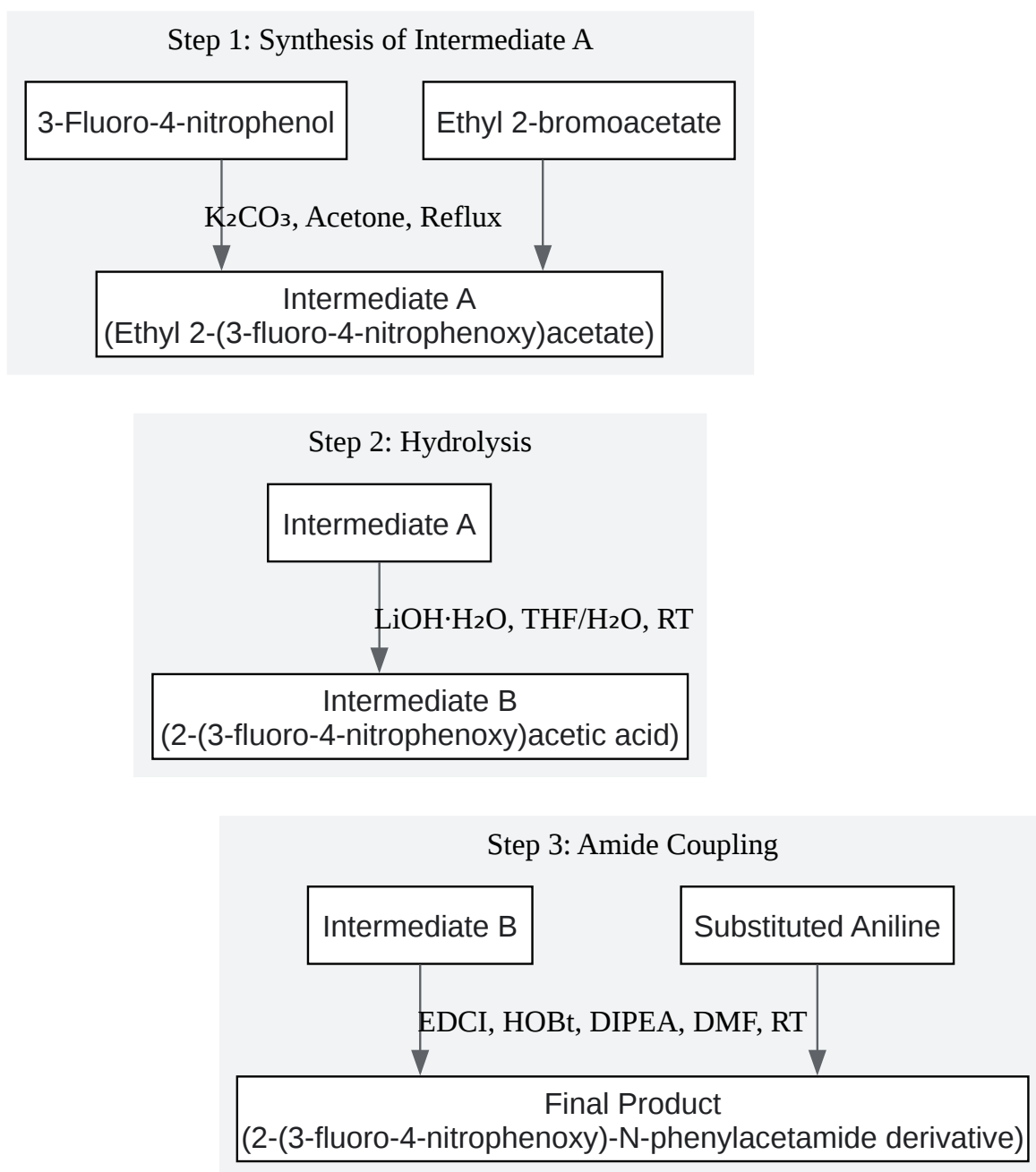
Compound ID	Substituent (R)	A549 (Lung)	HCT116 (Colon)	HepG2 (Liver)	ACHN (Renal)	U87MG (Glioblastoma)	MCF-7 (Breast)
3m	2-NO ₂	>100	>100	>100	>100	>100	>100
Doxorubicin	-	0.83	0.91	1.24	1.56	1.89	2.13

Data from the same study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, indicating a favorable safety profile for the most potent antitubercular compound.[\[1\]](#)

Experimental Protocols

General Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

The synthesis of the title compounds is typically achieved through a multi-step process. The general workflow is outlined below.



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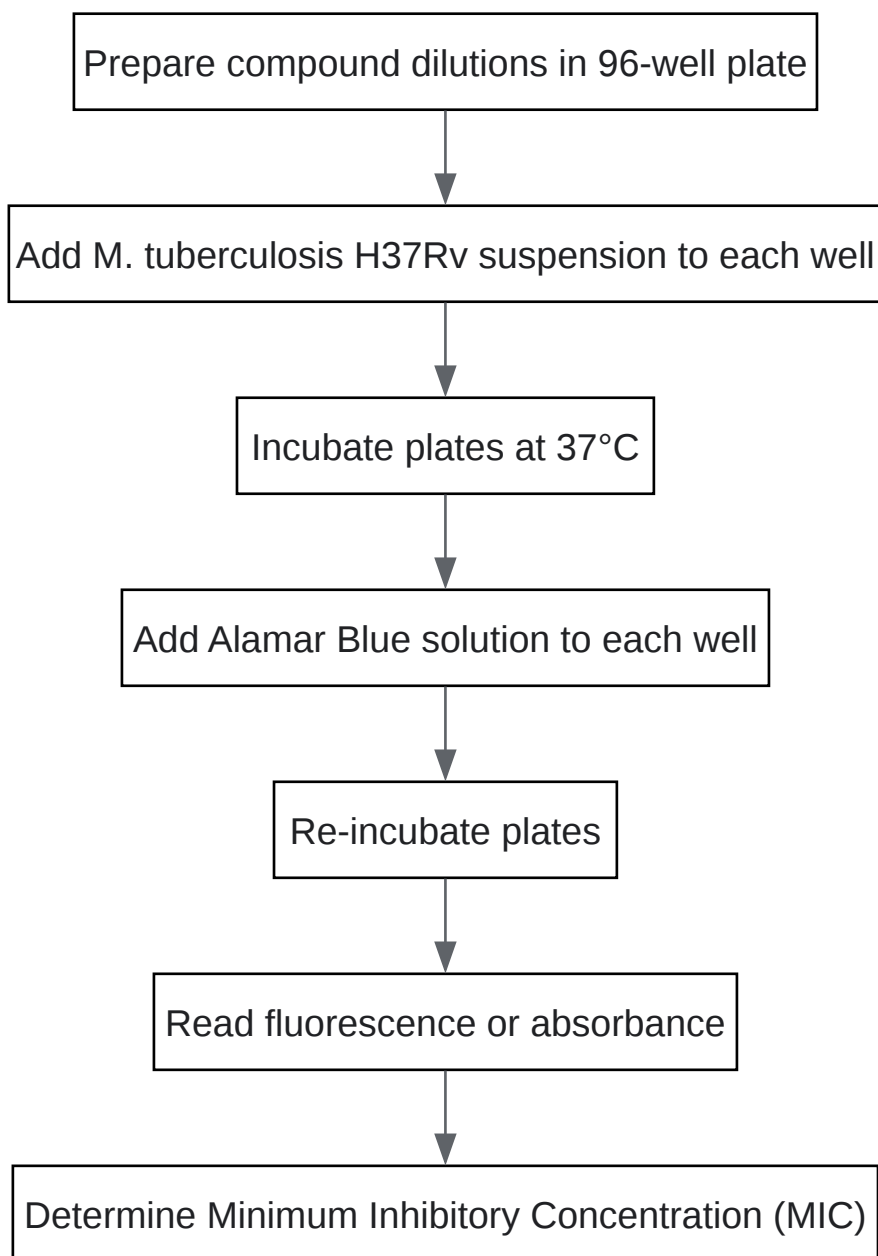
Caption: General synthetic workflow for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

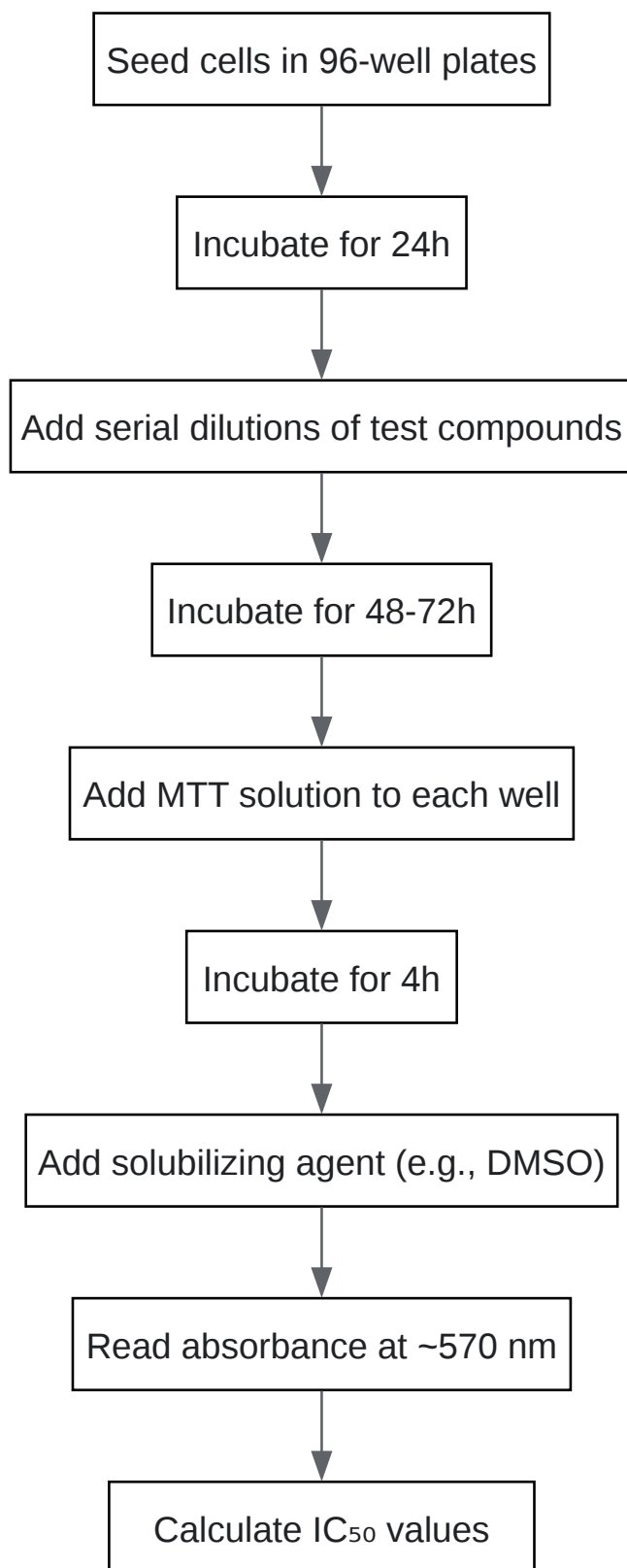
Detailed Protocol:

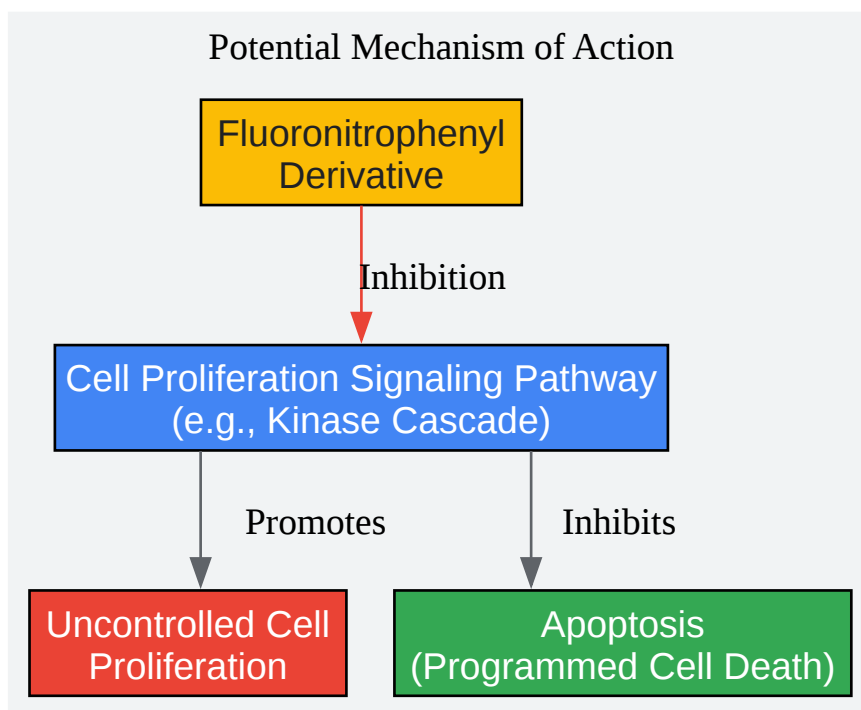
- **Synthesis of Ethyl 2-(3-fluoro-4-nitrophenoxy)acetate (Intermediate A):** A mixture of 3-fluoro-4-nitrophenol, ethyl 2-bromoacetate, and potassium carbonate in acetone is refluxed for several hours. After cooling, the mixture is filtered and the solvent is evaporated under reduced pressure. The residue is then purified.
- **Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetic acid (Intermediate B):** Intermediate A is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide monohydrate is added, and the solution is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the organic solvent is removed, and the aqueous solution is acidified and extracted.
- **Synthesis of Final Derivatives:** To a solution of Intermediate B in dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) are added. The mixture is stirred, followed by the addition of the appropriate substituted aniline. The reaction is stirred at room temperature until completion. The final product is isolated and purified.

In Vitro Antitubercular Activity Assay (Microdilution Method)

The antimycobacterial activity of the synthesized compounds against *M. tuberculosis* H37Rv is determined using a microplate Alamar Blue assay (MABA).







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References

- 1. mdpi.com [mdpi.com]
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